molecular formula C8H11ClN4O B8326779 2-Amino-5-chloro-3-formyl-6-(n-propylamino)pyrazine

2-Amino-5-chloro-3-formyl-6-(n-propylamino)pyrazine

Cat. No. B8326779
M. Wt: 214.65 g/mol
InChI Key: ZJZFAWNPPDKJPO-UHFFFAOYSA-N
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Patent
US04512991

Procedure details

In 1.2 ml of isopropyl alcohol there was dissolved 2-amino-5,6-dichloro-3-formylpyrazine (0.095 g) 0.0005 M) prepared in Step B, after which n-propylamine (32 g; 0.042 ml; 0.00055 M) was added, and the reaction mixture was stirred at room temperature for 20.5 hours. When water was added to the reaction mixture, product precipitated, was filtered, and dried (23 mg). Additional product precipitated, was filtered, and dried (46 mg). The product was recrystallized from ethyl acetate/hexane. Elemental Analysis for C8H11N4OCl.
Quantity
0.042 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.095 g
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH:8]=[O:9])=[N:6][C:5]([Cl:10])=[C:4](Cl)[N:3]=1.[CH2:12]([NH2:15])[CH2:13][CH3:14].O>C(O)(C)C>[NH2:1][C:2]1[C:7]([CH:8]=[O:9])=[N:6][C:5]([Cl:10])=[C:4]([NH:15][CH2:12][CH2:13][CH3:14])[N:3]=1

Inputs

Step One
Name
Quantity
0.042 mL
Type
reactant
Smiles
C(CC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.095 g
Type
reactant
Smiles
NC1=NC(=C(N=C1C=O)Cl)Cl
Name
Quantity
1.2 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 20.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in Step B
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried (23 mg)
CUSTOM
Type
CUSTOM
Details
Additional product precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried (46 mg)
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
20.5 h
Name
Type
Smiles
NC1=NC(=C(N=C1C=O)Cl)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.